molecular formula C26H27N3O5 B1683840 N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide CAS No. 854514-88-8

N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide

Cat. No. B1683840
M. Wt: 461.5 g/mol
InChI Key: LGXVKMDGSIWEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-00337210 is an orally available ATP-competitive inhibitor of the vascular endothelial growth factor receptor type 2 (VEGFR2), with potential anti-angiogenesis and antineoplastic activities. Upon administration, the VEGFR2 tyrosine kinase inhibitor PF-00337210 selectively binds to VEGFR2 and prevents its phosphorylation which may result in an inhibition of migration, proliferation and survival of endothelial cells, microvessel formation, the inhibition of tumor cell proliferation, and may eventually cause tumor cell death. VEGFR2, a receptor tyrosine kinase, is frequently overexpressed by a variety of tumor types.

properties

CAS RN

854514-88-8

Product Name

N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide

Molecular Formula

C26H27N3O5

Molecular Weight

461.5 g/mol

IUPAC Name

N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide

InChI

InChI=1S/C26H27N3O5/c1-17-25(26(30)27-2)21-6-4-19(16-24(21)33-17)34-23-7-8-28-22-15-18(3-5-20(22)23)32-14-11-29-9-12-31-13-10-29/h3-8,15-16H,9-14H2,1-2H3,(H,27,30)

InChI Key

LGXVKMDGSIWEHL-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=C(C=C2)OC3=C4C=CC(=CC4=NC=C3)OCCN5CCOCC5)C(=O)NC

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2)OC3=C4C=CC(=CC4=NC=C3)OCCN5CCOCC5)C(=O)NC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PF00337210;  PF 00337210;  PF-00337210;  P337210;  PF-337210;  PF337210.

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-(2-chloroethyl)morpholine (10.7 g, 57.4 mmol) and Cs2CO3 (46.3 g, 143.5 mmol) in DMF (100 mL) was stirred for 1 hour at room temperature. To the solution was added a solution of 6-[(7-hydroxyquinolin-4-yl)oxy]-N,2-dimethyl-1-benzofuran-3-carboxamide (10 g, 28.7 mmol). The mixture was heated to 120° C. for 15 hr. The solution was cooled to room temperature and extracted with EtOAc. The concentrated residue was purified by a silica gel column chromatography (using 5 to 10%) MeOH/CH2Cl2) to give 2.6 g of free base N,2-dimethyl-6-[7-(2-morpholinoethoxy)quinolin-4-yloxy]benzofuran-3-carboxamide as a solid. The solid free base was identified as Form 1 as characterized by powder X-ray diffraction as shown in FIG. 11. Note, Form 1 can also be prepared by slurrying any of Forms 3, 5, or 6 in water at room temperature for 24 hours.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
46.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
6-[(7-hydroxyquinolin-4-yl)oxy]-N,2-dimethyl-1-benzofuran-3-carboxamide
Quantity
10 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide
Reactant of Route 2
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N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide
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N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide
Reactant of Route 4
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N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide
Reactant of Route 5
Reactant of Route 5
N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide
Reactant of Route 6
Reactant of Route 6
N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide

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